3-amino-N-(4-methoxyphenyl)pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-(4-methoxyphenyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-10-6-4-9(5-7-10)16-13(17)12-11(14)3-2-8-15-12/h2-8H,14H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCKKHJCINGYMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-amino-N-(4-methoxyphenyl)pyridine-2-carboxamide typically involves the reaction of 4-methoxyaniline with 2-chloronicotinic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-amino-N-(4-methoxyphenyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 3-amino-N-(4-methoxyphenyl)pyridine-2-carboxamide exhibit notable antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that certain derivatives showed significant activity against A549 (lung cancer) and H1975 (non-small cell lung cancer) cells, suggesting potential as anticancer agents . The structure-activity relationship (SAR) of these compounds is crucial for optimizing their efficacy and minimizing toxicity.
Mechanism of Action
The mechanism through which these compounds exert their anticancer effects includes inhibition of specific cellular pathways involved in tumor growth. For example, some derivatives have been identified as selective inhibitors of protein kinases, which play a pivotal role in cell signaling and proliferation .
Antimicrobial Properties
This compound has also been studied for its antibacterial properties. Certain derivatives have shown effectiveness against Staphylococcus aureus and other pathogenic bacteria. The binding affinity of these compounds to bacterial proteins suggests a potential mechanism for their antimicrobial action, making them candidates for further development as antibiotics .
Neurological Applications
The compound has been investigated for its effects on the central nervous system, particularly as a modulator of neurotransmitter receptors. Some studies highlight its role as a positive allosteric modulator of muscarinic acetylcholine receptors, which could lead to advancements in treating neurodegenerative diseases . The neuroprotective properties of these compounds may offer new therapeutic avenues for conditions such as Alzheimer's disease.
Anti-inflammatory Effects
Research has indicated that this compound derivatives can serve as anti-inflammatory agents. They have been shown to inhibit specific enzymes involved in inflammatory pathways, providing a basis for their use in treating autoimmune diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-amino-N-(4-methoxyphenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The insecticidal and biological activities of pyridine and thieno[2,3-b]pyridine carboxamides are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Activity Comparison of Selected Compounds
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups :
- The 4-methoxyphenyl group (electron-donating) in the target compound enhances insecticidal activity compared to electron-withdrawing substituents like chloro or nitro groups . For instance, replacing 4-methoxyphenyl with 4-chlorophenyl () retains high activity but may alter binding kinetics.
- In FoxM1 inhibitors (), electron-withdrawing groups (e.g., trifluoromethyl, nitro) improve pharmacological potency, highlighting context-dependent substituent effects.
Core Structure Influence: Thieno[2,3-b]pyridine derivatives generally exhibit higher bioactivity than simple pyridine carboxamides due to increased planarity and π-π stacking interactions .
Synthetic Accessibility :
- Compounds with styryl groups (e.g., 4,6-distyryl) require multi-step syntheses but offer tunable electronic properties for optimizing bioactivity .
Insecticidal Efficacy Data
Insecticidal activity is quantified using Abbott’s formula ():
$$ \text{Control (\%)} = \frac{100(X - Y)}{X} $$
where $ X = \% $ survival in untreated samples, $ Y = \% $ survival in treated samples.
Table 2: Qualitative Insecticidal Activity Ranking
Physicochemical and Pharmacokinetic Properties
Table 3: Computed Properties of Selected Compounds
- Lipophilicity (XLogP3): Higher values in thieno[2,3-b]pyridines suggest better membrane permeability, critical for insecticidal action .
- Polar Surface Area : Lower values correlate with enhanced bioavailability, as seen in pyridine derivatives like ’s compound .
Biological Activity
3-amino-N-(4-methoxyphenyl)pyridine-2-carboxamide, a pyridine derivative, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHNO
- CAS Number : 1986029-27-9
This compound features a pyridine ring substituted with an amino group and a methoxyphenyl group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating varying levels of effectiveness.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Candida albicans | 16.69 µM |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer activity against several human cancer cell lines. It acts by inhibiting specific signaling pathways involved in cell proliferation.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The compound demonstrated an IC value of approximately 10 µM in these assays, indicating a promising therapeutic potential against cancer .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented. The compound inhibits the COX-2 enzyme, which is crucial in the inflammatory process.
| Compound | IC (µM) |
|---|---|
| This compound | 0.04 ± 0.01 |
| Celecoxib | 0.04 ± 0.01 |
This indicates that the compound has comparable potency to established anti-inflammatory drugs like celecoxib .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes such as COX-2 and certain kinases involved in cancer progression.
- Receptor Modulation : It may act as a modulator of various receptors, influencing cellular signaling pathways that regulate inflammation and cell proliferation.
Case Studies
Several studies have focused on the pharmacological evaluation of this compound:
- Study on Antimicrobial Activity : A comprehensive study evaluated the effectiveness of various pyridine derivatives, including this compound, against clinical isolates of bacteria and fungi. The results highlighted its potential as a broad-spectrum antimicrobial agent .
- Cancer Cell Line Study : In a recent investigation, the compound was tested against multiple cancer cell lines, revealing significant cytotoxicity and induction of apoptosis in MCF-7 cells .
Q & A
Q. What are the recommended synthetic routes for 3-amino-N-(4-methoxyphenyl)pyridine-2-carboxamide, and how are key intermediates characterized?
The compound is typically synthesized via a one-pot cyclization reaction. For example, selenol derivatives of pyridine or quinoline undergo Thorpe-Ziegler cyclization in dimethylformamide (DMF) with aqueous KOH, yielding carboxamide derivatives . Key intermediates are characterized using IR spectroscopy (e.g., NH₂ absorption at 3177–3280 cm⁻¹ and carbonyl bands at ~1652 cm⁻¹) and ¹H NMR (e.g., aromatic protons at δ 7.3–7.9 ppm and methyl groups at δ 2.4–3.0 ppm) .
Q. How can researchers validate the purity and structural integrity of this compound?
- HPLC : Use ≥98% purity standards with reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ at 446.15 for derivatives) and isotopic patterns .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., ±0.4% tolerance) .
Q. What methodologies are effective for assessing the antioxidant potential of derivatives?
- DPPH Radical Scavenging : Dissolve compounds in DMSO, mix with 0.1 mM DPPH in ethanol, and measure absorbance at 517 nm after 30 min. Express activity as % inhibition relative to ascorbic acid .
- Hydroxyl Radical Assay : Use the deoxyribose oxidation method with Fe³⁺-EDTA and H₂O₂, quantifying malondialdehyde via thiobarbituric acid .
Advanced Research Questions
Q. How do structural modifications (e.g., electron-withdrawing/donating groups) influence bioactivity?
- Electron-Withdrawing Groups (e.g., CF₃, I) : Enhance inhibitory potency by increasing electrophilicity. For example, 4-(trifluoromethyl) derivatives show 14.9-fold shifts in acetylcholine dose-response curves in M4 receptor modulation .
- Electron-Donating Groups (e.g., OCH₃) : Improve solubility but may reduce target binding affinity. Comparative SAR studies using IC₅₀ values from kinase assays are recommended .
Q. What in vivo pharmacokinetic (PK) properties should be prioritized for preclinical studies?
- Clearance : Evaluate via rat IV assays; ML293 (a derivative) showed low clearance (0.5 L/h/kg) and high brain penetrance (B:P = 0.85) .
- Metabolic Stability : Use liver microsomes (human/rat) with LC-MS/MS to quantify parent compound depletion over 60 minutes .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- X-Ray Diffraction : Resolve intramolecular H-bonding (e.g., NH···O=C interactions) and planarity of the thieno-pyridine core. For example, C=O bond elongation (1.24 Å) confirms resonance stabilization .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., π-π stacking contributes 15–20% to lattice energy) .
Q. What mechanistic insights support its role as a selective Epac1 or M4 receptor modulator?
- Epac1 Inhibition : Use FRET-based cAMP biosensors in HEK293T cells. The compound (10 µM) reduces Forskolin-induced Epac1 activation by >80% .
- M4 Allosteric Modulation : Perform ACh shift assays in CHO-K1 cells expressing human M4 receptors. A 14.9-fold leftward shift indicates positive modulation .
Q. How should researchers handle stability and solubility challenges in bioactive derivatives?
- Storage : Store at 4°C in anhydrous DMSO under argon; avoid freeze-thaw cycles to prevent precipitation .
- Solubility Screening : Use PBS (pH 7.4), 10% Cremophor EL, or cyclodextrin inclusion complexes for in vivo dosing .
Q. What statistical approaches are robust for analyzing contradictory bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
